1,3,6-Tri-O-galloyl-beta-D-glucose (TGG) is a highly defined hydrolyzable gallotannin consisting of a beta-D-glucose core esterified with exactly three galloyl units at the 1, 3, and 6 positions [1]. Unlike crude botanical extracts or variable tannic acid mixtures, this precise positional isomer serves as a rigorous analytical standard and a critical intermediate in the biosynthesis of complex ellagitannins . For industrial and scientific procurement, TGG provides a strictly controlled molecular weight (636.47 g/mol) and a reliable baseline for structure-activity relationship (SAR) studies, offering predictable solubility and defined hydrogen-bonding capacity that crude tannin mixtures fundamentally cannot achieve [REFS-1, REFS-2].
Substituting 1,3,6-Tri-O-galloyl-beta-D-glucose with commercial 'tannic acid' introduces a chaotic mixture of di- to deca-galloyl glucoses, resulting in batch-dependent artifacts and unresolvable multi-target effects that invalidate mechanistic data [1]. Furthermore, attempting to substitute TGG with the more heavily studied penta-O-galloyl-beta-D-glucose (PGG) fundamentally alters the molecule's physicochemical profile; the full substitution in PGG eliminates the free hydroxyl groups at the 2- and 4-positions, drastically increasing hydrophobicity and reducing aqueous solubility . Additionally, TGG lacks the covalent hexahydroxydiphenoyl (HHDP) bridge found in related ellagitannins like corilagin, granting TGG a highly flexible conformational state (capable of chair or tripod geometries) that is essential for specific non-covalent interactions with target proteins like tyrosinase and amyloidogenic peptides [1].
A major procurement failure in tannin research is the premature precipitation of highly galloylated compounds in aqueous buffers. 1,3,6-Tri-O-galloyl-beta-D-glucose mitigates this by maintaining free hydroxyl groups at the 2- and 4-positions, allowing it to achieve a working aqueous solubility of ~1 mg/mL (1.57 mM) with mild heating or sonication, and an excellent DMSO solubility of 100 mg/mL (157.12 mM). In contrast, fully substituted analogs like penta-O-galloyl-beta-D-glucose (PGG) exhibit severe hydrophobicity and frequent assay crash-out . This predictable solubility ensures that TGG remains in solution during complex in vitro assays, preventing false negatives.
| Evidence Dimension | Aqueous and DMSO Solubility |
| Target Compound Data | TGG: 1 mg/mL (H2O), 100 mg/mL (DMSO) |
| Comparator Or Baseline | PGG and higher gallotannins: Highly hydrophobic, prone to aqueous precipitation |
| Quantified Difference | TGG maintains sufficient hydrophilicity for 1.57 mM aqueous stock solutions, avoiding the severe insolubility of fully galloylated analogs. |
| Conditions | Standard laboratory solubilization (H2O and DMSO with sonication) |
Predictable solubility profiles are critical for reproducible in vitro assays and formulation without precipitation, saving researchers time and material costs.
The bioactivity of gallotannins is heavily dependent on their structural rigidity. Molecular modeling and PM3 semiempirical calculations demonstrate that TGG maintains an unbridged, highly flexible structure capable of adopting distinct 'chair' or 'tripod' conformations [1]. In contrast, the closely related ellagitannin corilagin contains a covalently bridged hexahydroxydiphenoyl (HHDP) group that locks its conformation into a rigid skew-boat [1]. This flexibility allows TGG to interact adaptively with complex protein targets, such as islet amyloid polypeptide (IAPP), making it an essential unbridged control when evaluating the impact of molecular flexibility on secondary nucleation and amyloid fibril reduction [2].
| Evidence Dimension | Conformational Flexibility and 3D Geometry |
| Target Compound Data | TGG: Unbridged, flexible (chair/tripod conformations) |
| Comparator Or Baseline | Corilagin: Covalently bridged HHDP group, rigid (skew-boat conformation) |
| Quantified Difference | TGG lacks the covalent bridge, providing a structurally flexible baseline for protein binding compared to the locked geometry of ellagitannins. |
| Conditions | PM3 semiempirical molecular orbital theories and atomic force microscopy of IAPP self-assembly |
Buyers investigating protein-ligand interactions require TGG as a defined, flexible control to isolate the effect of molecular geometry from the raw number of galloyl groups.
In the development of dermatological agents, crude tannic acid is often used but suffers from off-target toxicity and batch variability. TGG acts as a pure, defined non-covalent inhibitor of tyrosinase (TYR), effectively blocking the rate-limiting step of melanin synthesis without the confounding artifacts of mixed polymers. By utilizing TGG, researchers can accurately benchmark IC50 values and binding kinetics against standard inhibitors like kojic acid, ensuring that observed anti-melanogenic effects are strictly tied to the 1,3,6-galloylation pattern rather than undefined impurities .
| Evidence Dimension | Tyrosinase (TYR) Inhibition Specificity |
| Target Compound Data | TGG: Defined non-covalent inhibitor of TYR |
| Comparator Or Baseline | Crude Tannic Acid: Variable mixture causing off-target cytotoxicity and unresolvable SAR |
| Quantified Difference | TGG provides a single-molecule mechanism for TYR inhibition, eliminating the multi-target noise inherent to crude botanical extracts. |
| Conditions | In vitro tyrosinase inhibition and melanin deposition assays |
Procuring pure TGG enables precise benchmarking for cosmetic active ingredient development without the regulatory and scientific risks of mixture-induced artifacts.
TGG has emerged as a high-value defined scaffold for antiviral drug discovery. In silico molecular docking studies against the SARS-CoV-2 Spike protein Receptor Binding Domain (RBD) demonstrate that TGG exhibits a highly favorable binding energy of -7.5 kcal/mol for the wild-type strain and -7.7 kcal/mol for specific variants [1]. When compared to variable crude plant extracts, TGG provides a quantifiable, reproducible binding metric. Its specific regiospecificity allows it to interact with critical viral residues, making it a superior procurement choice for researchers needing a reliable, pure phytochemical standard for viral entry inhibition assays [1].
| Evidence Dimension | SARS-CoV-2 Spike RBD Binding Energy |
| Target Compound Data | TGG: -7.5 kcal/mol (Wild-type), -7.7 kcal/mol (Omicron BA.1) |
| Comparator Or Baseline | Undefined phytochemical mixtures: Unquantifiable and irreproducible binding metrics |
| Quantified Difference | TGG delivers a precise, highly favorable binding affinity (-7.5 to -7.7 kcal/mol) that can be standardized across different viral variant models. |
| Conditions | In silico molecular docking against SARS-CoV-2 Spike protein variants |
Provides a defined, reproducible molecular scaffold for antiviral drug discovery, replacing the guesswork associated with variable crude plant extracts.
Because TGG is a defined non-covalent inhibitor of tyrosinase with predictable aqueous solubility, it is the ideal candidate for screening skin-lightening and anti-melanogenic agents. Unlike crude tannic acid, TGG allows formulators to establish precise structure-activity relationships without batch-to-batch variability .
TGG's unbridged, highly flexible molecular geometry makes it an essential control compound when studying the modulation of amyloidogenic proteins like IAPP and amyloid-beta. Researchers procure TGG to compare its adaptive binding kinetics against rigid, covalently bridged ellagitannins (e.g., corilagin) in secondary nucleation assays [1].
With a quantified binding affinity of -7.5 kcal/mol to the SARS-CoV-2 Spike RBD, TGG serves as a reliable, pure reference standard for evaluating viral entry inhibitors. It replaces undefined botanical extracts, providing a precise molecular scaffold for in vitro and in silico antiviral screening workflows[2].
As a critical intermediate in the sequential galloylation pathway leading to penta-O-galloyl-beta-D-glucose, TGG is procured as an analytical standard for LC-MS and NMR metabolomic profiling. Its specific 1,3,6-substitution pattern is required to accurately map plant secondary metabolism and enzymatic galloylation reactions .
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